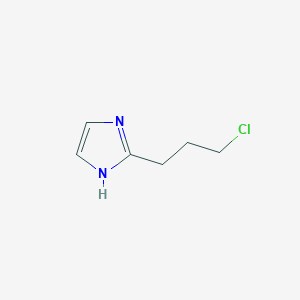
2-(3-Chloropropyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a 3-chloropropyl group attached to the imidazole ring makes this compound unique and useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1H-imidazole typically involves the reaction of imidazole with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: The compound can be reduced to form 2-(3-aminopropyl)-1H-imidazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(3-azidopropyl)-1H-imidazole, 2-(3-thiopropyl)-1H-imidazole, and 2-(3-alkoxypropyl)-1H-imidazole.
Oxidation: Imidazole N-oxides.
Reduction: 2-(3-aminopropyl)-1H-imidazole.
科学研究应用
2-(3-Chloropropyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of antifungal and antimicrobial agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-1H-imidazole involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 3-chloropropyl group reacts with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in medicinal chemistry for the development of therapeutic agents.
相似化合物的比较
Similar Compounds
2-(3-Bromopropyl)-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.
2-(3-Iodopropyl)-1H-imidazole: Contains an iodine atom in place of chlorine.
2-(3-Hydroxypropyl)-1H-imidazole: The chlorine atom is replaced by a hydroxyl group.
Uniqueness
2-(3-Chloropropyl)-1H-imidazole is unique due to its specific reactivity profile. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromine or iodine counterparts. Additionally, the compound’s ability to form stable intermediates and products in various chemical reactions makes it a valuable tool in synthetic chemistry and industrial applications.
属性
IUPAC Name |
2-(3-chloropropyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOFOLZWOJTRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
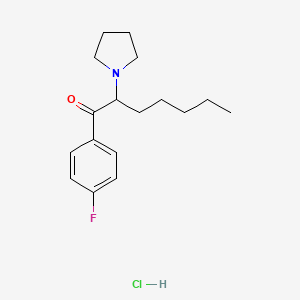

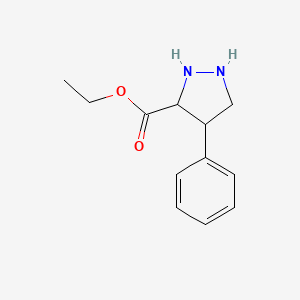

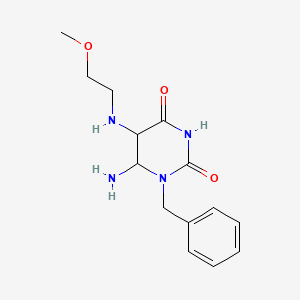
![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)

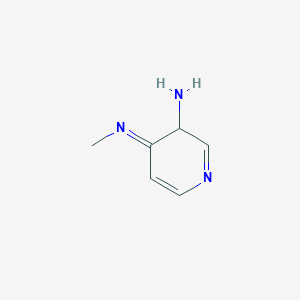
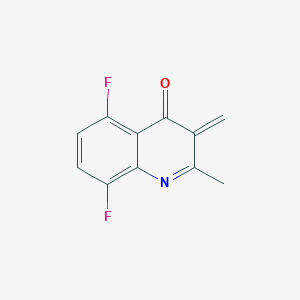
![4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B12357403.png)
![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)


